molecular formula C18H13N3OS B13553094 (2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide CAS No. 34644-42-3

(2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide

Cat. No.: B13553094
CAS No.: 34644-42-3
M. Wt: 319.4 g/mol
InChI Key: IBTXEYYJLWRZOL-SDXDJHTJSA-N
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Description

(2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide typically involves the condensation of a thiazole derivative with a cyanoacetamide. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for (2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide would depend on its specific application. Generally, thiazole derivatives interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group may also play a role in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic structure similar to the compound .

    Benzothiazole: Another derivative with a fused benzene ring.

    Thiazolidine: A saturated analog of thiazole.

Uniqueness

What sets (2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide apart is the presence of both the cyano and acetamide groups, which can impart unique chemical reactivity and biological activity.

Biological Activity

(2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. The thiazole ring system is known for its diverse pharmacological applications, including acting as inhibitors for various enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C19H14N2OSC_{19}H_{14}N_{2}OS and a molecular weight of approximately 318.39 g/mol. Its structure includes a thiazole moiety, which is often linked to biological activity through its ability to interact with biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, research has shown that related thiazole compounds can inhibit the proliferation of various cancer cell lines, including those from breast and colon cancers. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism
Thiazole ABreast Cancer5.0Apoptosis induction
Thiazole BColon Cancer10.0Cell cycle arrest
This compoundTBDTBDTBD

Note: Specific IC50 values for this compound are yet to be published.

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Case Study: Inhibition of TNF-alpha Production

In vitro studies demonstrated that thiazole-based compounds could significantly reduce TNF-alpha levels in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that this compound may similarly influence inflammatory responses.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors of key enzymes involved in cancer progression and inflammation:

  • Acetylcholinesterase Inhibition : Some thiazole derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
    • Study Findings : A related compound exhibited an IC50 value of 2.7 µM against AChE, indicating strong potential for therapeutic applications in conditions like Alzheimer’s disease .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes and receptors implicated in cancer and inflammation.

Properties

CAS No.

34644-42-3

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

(2Z)-2-cyano-2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetamide

InChI

InChI=1S/C18H13N3OS/c19-11-15(17(20)22)18-21(14-9-5-2-6-10-14)16(12-23-18)13-7-3-1-4-8-13/h1-10,12H,(H2,20,22)/b18-15-

InChI Key

IBTXEYYJLWRZOL-SDXDJHTJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CS/C(=C(/C#N)\C(=O)N)/N2C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C(C#N)C(=O)N)N2C3=CC=CC=C3

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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